Brevinin-2-OW3 Brevinin-2-OW3
Brand Name: Vulcanchem
CAS No.:
VCID: VC3673516
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Brevinin-2-OW3

CAS No.:

Cat. No.: VC3673516

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Brevinin-2-OW3 -

Specification

Introduction

Historical Background and Classification

The Brevinin peptide superfamily was first discovered in 1992 when researchers isolated unique antimicrobial peptides from the skin of the frog Rana brevipoda porsa . This groundbreaking discovery identified two distinct peptides: Brevinin-1, a 24-amino acid peptide with the sequence FLPVLAGIAAKVVPALFCKITKKC, and Brevinin-2, a 33-amino acid peptide with the sequence GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC . Since this initial identification, numerous members of the Brevinin family have been isolated from various frog species, particularly those belonging to the genus Rana (now reclassified into several genera).

Brevinin-2 peptides are characterized by their cationic and amphipathic properties, making them particularly effective against microbial pathogens. The classification of these peptides is primarily based on:

  • Sequence similarities

  • Structural features

  • Source organism

Within the context of this classification system, the designation "OW3" in Brevinin-2-OW3 likely indicates a specific variant or the source species from which it was isolated, following the nomenclature patterns seen with other Brevinin-2 family members.

Structural Characteristics

Brevinin-2 peptides typically consist of 30-33 amino acids and contain a distinctive structural element known as the "Rana box" . This feature consists of a disulfide-bridged cyclic heptapeptide (Cys18-(Xaa)4-Lys-Cys24) that contributes to the peptide's structural stability . While initially thought to be responsible for the antibacterial activity of Brevinins, subsequent research has challenged this assumption.

A defining characteristic of Brevinin peptides is their conformational flexibility. These peptides generally lack a well-defined secondary structure in water but have the potential to form amphipathic α-helices when interacting with biological membranes . This property is crucial for their antimicrobial mechanism, as it enables them to interact with and disrupt bacterial cell membranes.

Based on the structural patterns observed in related peptides, Brevinin-2-OW3 would likely share these fundamental structural characteristics while possessing a unique amino acid sequence that distinguishes it from other members of the Brevinin-2 family.

Peptide NameSourceKey Characteristics
Brevinin-2EgRana esculenta (European green frog)Exhibits strong antibacterial activity against Gram-negative bacteria; isolated from stomach tissue
Brevinin-2EhRana esculentaSimilar structure to Brevinin-2Eg with notable antimicrobial properties
Brevinin-2ISbAmphibian skinEnhances innate immunity in C. elegans; effective against various bacterial strains
Brevinin-2TSaAmphibian skinKnown for broad-spectrum antimicrobial activity
Brevinin-2RPLithobates septentrionalis (Mink frog)Broad-spectrum antimicrobial activity but limited by moderate hemolytic activity
Brevinin-2RVarious Rana speciesLow hemolytic activity; anticancer potential; immunomodulatory effects

This comparative analysis illustrates the diversity within the Brevinin-2 family and suggests that Brevinin-2-OW3 might possess unique biological activities that distinguish it from other family members.

Antimicrobial Activity and Mechanism of Action

Brevinin-2 peptides demonstrate potent antimicrobial activity against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria . The antimicrobial effectiveness varies among different Brevinin-2 variants, with some showing particular potency against specific pathogens. For example, Brevinin-2Eg and Brevinin-2Eh exhibit strong growth-inhibitory activity against Escherichia coli .

The antimicrobial action of Brevinin peptides primarily involves their interaction with bacterial cell membranes. Three main mechanisms have been proposed for this interaction :

  • Barrel Stave Model: The peptide forms structured pores in the membrane, with polar residues constituting the inner part of the channel while hydrophobic residues contact membrane phospholipids on the outer part .

  • Carpet-like Model: The peptide disrupts membrane integration and uniformity without forming specific pore structures .

  • Toroidal Model: The peptide induces mechanical stress and rearrangement of membrane lipids on both sides of the membrane, leading to instability and loss of membrane integrity .

Recent research suggests that the interaction of α-helical structures with anionic lipid bilayers of bacterial cell membranes is critical for the antimicrobial properties of Brevinin peptides . Studies have shown that the N-terminal domain of Brevinin peptides (particularly residues 1-13) may be especially important for this activity .

Research Methods and Current Findings

Experimental Models for Studying Brevinin Activity

Researchers employ various experimental models to investigate the biological activities of Brevinin peptides:

  • In vitro antimicrobial assays: These assess the ability of peptides to inhibit bacterial growth, typically using methods such as broth microdilution to determine minimum inhibitory concentrations (MICs).

  • Hemolytic activity assays: These evaluate the potential toxicity of peptides toward red blood cells, an important consideration for therapeutic applications.

  • Cancer cell cytotoxicity studies: Research on the anticancer properties of Brevinins often employs cancer cell lines to assess cytotoxicity and investigate mechanisms of action.

  • Animal models: More advanced studies use animal models to evaluate efficacy and safety in vivo. For example, research on Brevinin-2ISb utilized a C. elegans model to study its effects on innate immunity against MRSA infection .

These diverse experimental approaches provide complementary insights into the biological activities and therapeutic potential of Brevinin peptides.

Current Research Limitations and Challenges

Despite the promising properties of Brevinin peptides, several challenges must be addressed to realize their full therapeutic potential:

  • Production Scalability: Large-scale production of peptides remains challenging and costly, which could limit practical applications.

  • Stability Issues: Peptides generally face challenges related to stability in physiological environments, including susceptibility to proteolytic degradation.

  • Delivery Challenges: Effective delivery of peptides to target sites within the body presents significant challenges that need to be overcome for therapeutic applications.

  • Structure-Activity Relationships: While progress has been made in understanding how structural features relate to biological activities, more research is needed to fully elucidate these relationships and guide rational design of improved variants.

  • Toxicity Concerns: Despite some exceptions like Brevinin-2R, many Brevinin peptides exhibit hemolytic activity, raising concerns about their safety for systemic administration.

Future Research Directions

Advancing our understanding and application of Brevinin peptides, including potentially Brevinin-2-OW3, will require focused research in several key areas:

Structure-Activity Optimization

Future research should focus on detailed structure-activity relationship studies to identify the specific structural elements responsible for antimicrobial activity and hemolytic effects. This knowledge would enable the rational design of optimized peptides with enhanced therapeutic properties and reduced toxicity.

Potential approaches include:

  • Systematic amino acid substitutions to identify key residues

  • Development of hybrid peptides combining beneficial features from different Brevinin variants

  • Creation of truncated derivatives that maintain activity while reducing production costs

Advanced Delivery Strategies

Developing effective delivery systems for Brevinin peptides could overcome current limitations in their therapeutic applications. Promising approaches include:

  • Nanoparticle-based delivery systems

  • Liposomal formulations

  • Conjugation with targeting molecules for enhanced specificity

Research has already begun exploring the decoration of nanoparticles, such as cerium nano-oxide, with Brevinin peptides, opening possibilities for enhanced delivery and novel combination therapies .

Combination Therapy Approaches

Investigating the potential synergistic effects between Brevinin peptides and conventional drugs could lead to more effective combination therapies. This approach might be particularly valuable for addressing antimicrobial resistance and improving cancer treatment outcomes.

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